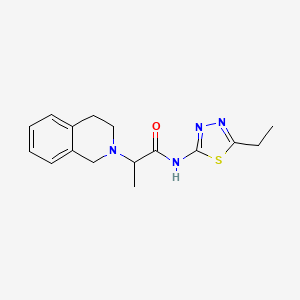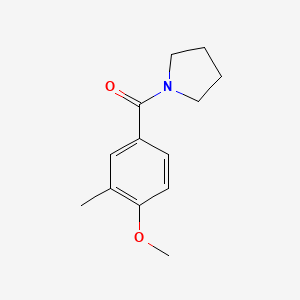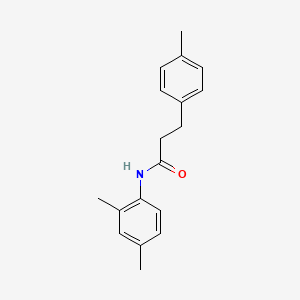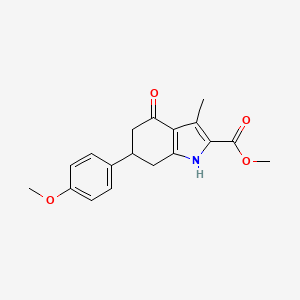
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the P2X family of ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed on immune cells and plays a role in inflammation, pain, and cell death. A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
作用机制
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide acts as a selective antagonist of the P2X7 receptor. By blocking the activation of this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can modulate the release of pro-inflammatory cytokines and reduce inflammation. In addition, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can inhibit the formation of pores in the cell membrane, which are associated with cell death and apoptosis.
Biochemical and physiological effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to reduce tumor growth and metastasis in animal models of cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.
实验室实验的优点和局限性
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other P2X receptors. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations for use in laboratory experiments. It is a small molecule that may have off-target effects, and its effects may vary depending on the animal model and disease being studied.
未来方向
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their anti-cancer effects. Another area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other analgesics to treat chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on the immune system and other physiological processes.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its potential anti-cancer effects, as the P2X7 receptor has been implicated in tumor growth and metastasis. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-14-18-19-16(22-14)17-15(21)11(2)20-9-8-12-6-4-5-7-13(12)10-20/h4-7,11H,3,8-10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDBNXDPVCPORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)



![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)

![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)
![3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4434298.png)


![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)
![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)

